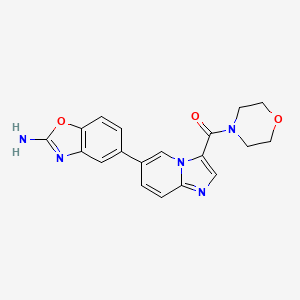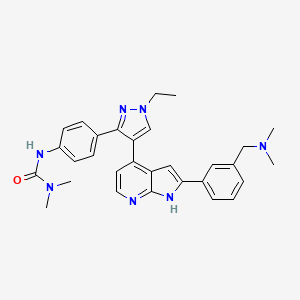
GSK1070916
Vue d'ensemble
Description
GSK1070916 est un inhibiteur puissant et sélectif des kinases Aurora B et Aurora C. Ces kinases jouent un rôle crucial dans la régulation de la mitose et sont souvent surexprimées ou amplifiées dans les tumeurs humaines. This compound est un nouvel inhibiteur compétitif de l'ATP qui a montré une large activité antitumorale dans les cultures cellulaires et les modèles xénogreffes de tumeurs humaines .
Mécanisme D'action
- Aurora B/C Kinases : GSK1070916 selectively inhibits Aurora B and C kinases. These kinases are associated with cancer incidence and severity, regulating mitosis and cell division. Aurora B kinase, in particular, is a substrate-specific target for this compound .
- Inhibition of Histone H3 Phosphorylation : this compound suppresses phosphorylation of Histone H3 at serine 10, a process mediated by Aurora B kinase. This inhibition disrupts proper cell division, leading to polyploidy, reduced viability, and increased apoptosis in treated tumor cells .
- Cell Cycle Regulation : By targeting Aurora B/C kinases, this compound affects cell cycle progression. It prevents cells from dividing properly, resulting in abnormal polyploid cells .
- Histone Modification : Inhibition of Histone H3 phosphorylation impacts chromatin structure and gene expression, influencing downstream cellular processes .
- ADME Properties : this compound is an ATP-competitive inhibitor with high potency (Ki values of 0.38 nM for Aurora B and 1.5 nM for Aurora C). It is less potent against Aurora A (Ki = 490 nM) .
- Cellular Effects : Tumor cells treated with this compound fail to divide properly, leading to polyploidy and reduced viability. Apoptosis is increased, contributing to its antiproliferative activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Méthodes De Préparation
La synthèse de GSK1070916 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et non divulguées au public. Il est connu que le composé est préparé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs .
Analyse Des Réactions Chimiques
GSK1070916 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier la structure du composé.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Le composé est utilisé comme outil pour étudier l'inhibition des kinases Aurora B et Aurora C et leurs rôles dans la division cellulaire.
Biologie : this compound est utilisé pour étudier les processus cellulaires régulés par les kinases Aurora, notamment l'alignement, la séparation et la ségrégation des chromosomes pendant la mitose.
Médecine : Le composé a montré un potentiel en tant qu'agent antitumoral, inhibant la prolifération des cellules tumorales dans divers modèles de cancer.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité des kinases Aurora B et Aurora C. Il s'agit d'un inhibiteur réversible et compétitif de l'ATP qui se lie au site actif de ces kinases, empêchant leur activité de phosphorylation. Cette inhibition entraîne la perturbation de la mitose et de la cytokinèse, entraînant finalement l'arrêt du cycle cellulaire et l'apoptose dans les cellules tumorales .
Applications De Recherche Scientifique
GSK1070916 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the inhibition of Aurora B and Aurora C kinases and their roles in cell division.
Biology: this compound is used to investigate the cellular processes regulated by Aurora kinases, including chromosome alignment, separation, and segregation during mitosis.
Medicine: The compound has shown potential as an antitumor agent, inhibiting the proliferation of tumor cells in various cancer models.
Comparaison Avec Des Composés Similaires
GSK1070916 est unique par sa grande puissance et sa sélectivité pour les kinases Aurora B et Aurora C. Il a une vitesse de dissociation enzymatique beaucoup plus lente que d'autres inhibiteurs de la kinase Aurora, tels que MK0457 (VX-680) et AZD1152, ce qui peut conférer des avantages en termes de fréquence de dosage et de tolérance . Des composés similaires comprennent :
MK0457 (VX-680) : Un autre inhibiteur de la kinase Aurora avec une vitesse de dissociation enzymatique plus rapide.
This compound se distingue par son activité antitumorale puissante et son inhibition sélective des kinases Aurora B et Aurora C, ce qui en fait un composé précieux dans la recherche sur le cancer et le développement de thérapies.
Propriétés
IUPAC Name |
3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWCSQGBMPECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241403 | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942918-07-2 | |
| Record name | GSK-1070916A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1070916A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1070916 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
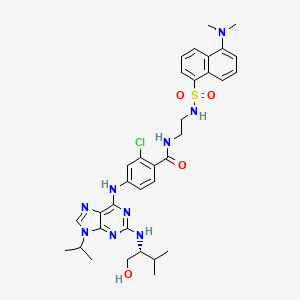
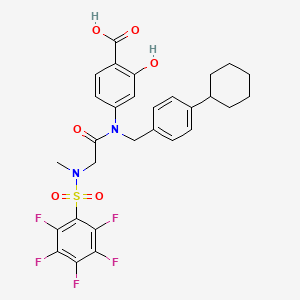
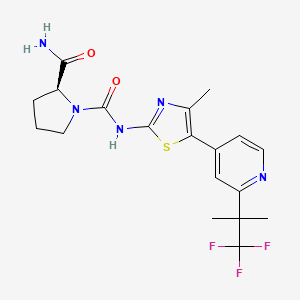
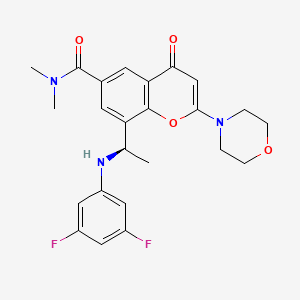
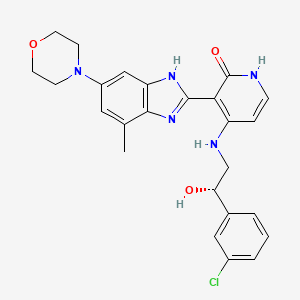
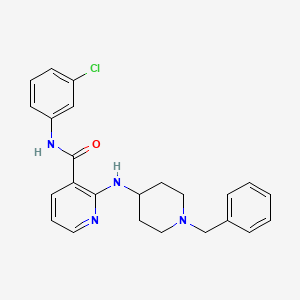
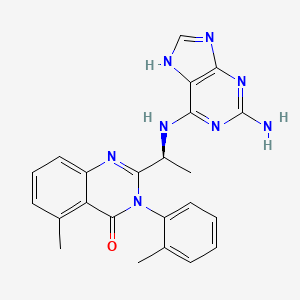
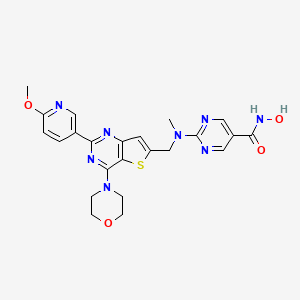
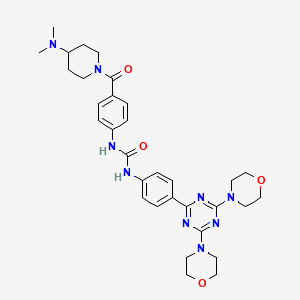
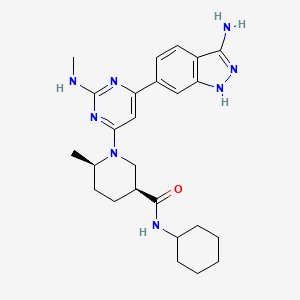
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)


